Product packaging for (E) 3,3'-Bis-(1-cyclohexenylidene)(Cat. No.:CAS No. 132911-34-3)

(E) 3,3'-Bis-(1-cyclohexenylidene)

Cat. No.: B14276783
CAS No.: 132911-34-3
M. Wt: 160.25 g/mol
InChI Key: IMTIYIKRBGNQTQ-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(E) 3,3'-Bis-(1-cyclohexenylidene) is an organic compound with the molecular formula C12H16, characterized by its specific (E) stereochemistry across its central double bond . This compound is of significant interest in research chemistry, particularly as a precursor or model compound in hydrogenation studies and thermodynamic research. It serves as a defined starting material for the synthesis of saturated hydrocarbon systems, as demonstrated by its quantitative hydrogenation to dodecahydrobiphenyl (1,1'-bicyclohexyl) . The enthalpy change of this hydrogenation reaction has been precisely measured, providing valuable thermochemical data for refining molecular force fields and understanding resonance energies in conjugated systems . Researchers value this compound for its well-defined structure in developing new synthetic methodologies and in computational chemistry, where it serves as a benchmark for theoretical calculations. (E) 3,3'-Bis-(1-cyclohexenylidene) is provided as a high-purity material to ensure consistent and reliable experimental results. This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or personal applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16 B14276783 (E) 3,3'-Bis-(1-cyclohexenylidene) CAS No. 132911-34-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

132911-34-3

Molecular Formula

C12H16

Molecular Weight

160.25 g/mol

IUPAC Name

(3E)-3-cyclohex-2-en-1-ylidenecyclohexene

InChI

InChI=1S/C12H16/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h3,5,7,9H,1-2,4,6,8,10H2/b12-11+

InChI Key

IMTIYIKRBGNQTQ-VAWYXSNFSA-N

Isomeric SMILES

C1CC=C/C(=C/2\CCCC=C2)/C1

Canonical SMILES

C1CC=CC(=C2CCCC=C2)C1

Origin of Product

United States

Advanced Synthetic Methodologies for E 3,3 Bis 1 Cyclohexenylidene and Analogues

Stereocontrolled Construction of Bis-Conjugated Diene Scaffolds

The precise spatial arrangement of atoms, or stereochemistry, is paramount in determining the function of a molecule. For bis-conjugated dienes, controlling the geometry of the double bonds is a primary synthetic challenge. nih.gov Methodologies that offer high stereoselectivity are therefore of immense value.

Eliminative Dimerization and Cross-Coupling Strategies for Olefin Formation

Eliminative dimerization and cross-coupling reactions are powerful tools for the formation of carbon-carbon double bonds (olefins). nih.govmdpi.com These strategies are central to the synthesis of conjugated dienes.

Eliminative Dimerization: This approach involves the coupling of two carbenoid species to form an olefin. nih.gov The mechanism proceeds through the formation of an ate complex, followed by a 1,2-metalate rearrangement and subsequent β-elimination. nih.gov A key advantage of this method is that each mechanistic step is stereospecific. Consequently, if the stereochemistry of the reacting carbenoid precursors is defined, the stereochemical outcome of the final olefin can be fully controlled. nih.gov This offers a connective approach to olefin synthesis that can precisely target a specific isomer. nih.gov

Cross-Coupling Reactions: Transition-metal-catalyzed cross-coupling reactions represent one of the most versatile and widely used methods for constructing C(sp²)–C(sp²) bonds, which form the backbone of conjugated dienes. nih.govmdpi.com Several named reactions are routinely employed, each with its own set of advantages and substrate scopes.

Suzuki Coupling: This reaction pairs an organoboron compound (like a boronic acid) with an organohalide in the presence of a palladium catalyst and a base. mdpi.com It is known for its mild reaction conditions and the commercial availability of a wide range of boronic acids.

Stille Coupling: This method involves the coupling of an organotin compound with an organohalide, catalyzed by palladium. mdpi.com A significant advantage of the Stille coupling is that the stereochemistry of the reactants is exclusively retained in the product. mdpi.com For instance, it has been instrumental in forming the conjoining bond between two cyclohexyl rings in the synthesis of the bis(cyclohexenone) core of complex natural products. nih.gov

Heck Coupling: The Heck reaction forms a diene by coupling an activated partner with a vinylic C-H bond of a terminal olefin. nih.gov This method allows for the direct formation of dienes and has been expanded to include oxidative Heck vinylation for creating dienes and polyenes from vinyl boronic esters and terminal olefins. nih.gov

Negishi Coupling: This reaction utilizes an organozinc reagent and an organohalide with a nickel or palladium catalyst. It has been successfully applied in the total synthesis of natural products containing conjugated diene moieties. mdpi.com

These reactions have been fundamental in enabling medicinal chemistry campaigns by allowing for the rapid synthesis of analogues for structure-activity relationship (SAR) studies. mdpi.com

Cross-Coupling ReactionKey ReactantsCatalyst System (Typical)Key Advantage
Suzuki CouplingOrganoboron compound + OrganohalidePalladium catalyst + BaseMild conditions, broad substrate scope. mdpi.com
Stille CouplingOrganotin compound + OrganohalidePalladium catalystRetention of stereochemistry. mdpi.comnih.gov
Heck CouplingActivated olefin + Terminal olefinPalladium catalystDirect C-H functionalization. nih.gov
Negishi CouplingOrganozinc compound + OrganohalideNickel or Palladium catalystHigh reactivity and functional group tolerance. mdpi.com

Precursor Design and Synthesis for Stereoselective Pathways

The success of a stereocontrolled synthesis hinges on the careful design and preparation of precursors. nih.govnih.gov The structure and stereochemistry of the starting materials directly influence the outcome of the key bond-forming reactions.

For eliminative dimerization, the ability to generate carbenoids in a stereodefined form is crucial for controlling the final olefin geometry. nih.gov This involves the stereoselective synthesis of precursors such as α-lithiated haloalkanes or epoxides. nih.gov

In the context of cross-coupling reactions, sulfolenes have emerged as highly effective and stable precursors for dienylation. nih.gov These air- and moisture-stable compounds can be readily synthesized and undergo a base-induced ring-opening, followed by a palladium-catalyzed cross-coupling, to generate conjugated dienes with high regio- and stereoselectivity. nih.gov This method is particularly advantageous for creating dienes that contain challenging cis double bonds. nih.gov

Another sophisticated precursor strategy involves the use of a proximal hydroxy group to direct the regioselectivity of a reaction. In a titanium-mediated reductive cross-coupling of alkynes, a nearby hydroxyl group on one of the alkyne precursors was used to control the regioselection during the functionalization of a titanacyclopropene intermediate, leading to a highly selective synthesis of stereodefined trisubstituted (E,E)-1,3-dienes. nih.gov This approach is powerful as it constructs the diene from simple alkyne fragments in a single convergent step, avoiding the need for pre-functionalized, stereodefined olefin partners. nih.gov

Exploration of Condensation Reactions for Bis-Cyclohexenylidene Formation

Condensation reactions, which involve the joining of two molecules with the elimination of a small molecule like water, are a cornerstone of organic synthesis. While cross-coupling methods are prevalent for diene synthesis, condensation strategies offer alternative pathways. For instance, the condensation of 3-oxo-2-arylhydrazonopropanals with active methylene (B1212753) reagents has been shown to produce substituted arylazonicotinates. nih.gov The outcome of these reactions can be highly dependent on the reaction conditions, such as the concentration of reagents like ammonium (B1175870) acetate. nih.gov This demonstrates the principle of using condensation reactions to build complex heterocyclic systems, a strategy that could be adapted for the synthesis of carbocyclic structures like bis-cyclohexenylidene through the appropriate choice of bis-electrophile and bis-nucleophile precursors. nih.gov

Reactant 1Reactant 2ConditionsProduct TypeReference
3-Oxo-3-phenyl-2-(p-tolylhydrazono)propanalEthyl cyanoacetateAcetic acid, Ammonium acetate2-Hydroxy- or 2-Amino-arylazonicotinate nih.gov
2-AminopyrimidinesIn situ generated cyanoimineMicrowave irradiationPyrimidotriazines nih.gov

Emerging Synthetic Routes and Green Chemistry Considerations

Modern synthetic chemistry places a strong emphasis on developing routes that are not only efficient but also environmentally sustainable. mdpi.com This has led to the exploration of new catalytic systems and reaction conditions that minimize waste and energy consumption.

One significant advancement is the development of transition-metal-catalyzed reactions that proceed via C-H activation. nih.gov This strategy avoids the need for pre-functionalization of starting materials, thereby shortening synthetic sequences and reducing waste. researchgate.net Recently, a palladium(II)-catalyzed sequential dehydrogenation of free aliphatic acids was developed, enabling the one-step synthesis of diverse (E,E)-1,3-dienes. nih.govnih.gov This method is particularly appealing as it can install the labile diene motif at a late stage in the synthesis of a complex molecule. nih.gov

Green chemistry considerations also focus on the choice of solvents and reaction media. Efforts are being made to replace hazardous solvents like benzene (B151609) or chlorinated hydrocarbons with more environmentally benign alternatives, or to develop solvent-free reaction conditions. mdpi.com For example, a Mizoroki-Heck reaction was successfully applied to the synthesis of a natural product in an environmentally sound manner without the use of a solvent. mdpi.comresearchgate.net The use of ionic liquids as a reaction medium in combination with sustainable energy sources like ohmic heating also represents a green approach to palladium-catalyzed cross-coupling reactions. nih.gov These emerging routes highlight a shift towards more atom-economical and sustainable practices in the synthesis of conjugated dienes.

Elucidation of Reaction Mechanisms Involving E 3,3 Bis 1 Cyclohexenylidene

Computational Chemistry Approaches to Reaction Pathways

Computational chemistry has emerged as an indispensable tool for elucidating the complex reaction pathways of molecules like (E) 3,3'-Bis-(1-cyclohexenylidene). By modeling molecular structures and energies, chemists can predict and analyze reaction mechanisms with a high degree of accuracy.

Density Functional Theory (DFT) for Transition State and Intermediate Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. nih.govresearchgate.net It is particularly adept at locating and characterizing transition states and intermediates along a reaction coordinate. For molecules like (E) 3,3'-Bis-(1-cyclohexenylidene), DFT calculations can provide invaluable insights into the energetics of various reaction pathways. nih.govresearchgate.net

For instance, in the study of photochemical interconversions, such as the ring-opening of 1,3-cyclohexadiene (B119728) (a related structural motif), DFT methods have been successfully employed to map out the potential energy surfaces of the ground and excited states. rug.nl These calculations help in identifying the minimum energy crossing points between different electronic states, which are crucial for understanding the reaction mechanism. rug.nl Similarly, DFT can be used to study the thermodynamics and kinetics of tautomerization processes, as demonstrated in studies of related heterocyclic compounds. nih.gov The theory allows for the calculation of activation energies and reaction rates, providing a quantitative understanding of the reaction dynamics. nih.gov

Computational Method Application in Reaction Mechanism Analysis Key Insights Provided
Density Functional Theory (DFT)Calculation of electronic structure, geometry optimization, and vibrational frequencies.Identification of stable isomers, transition state structures, and reaction intermediates. nih.govresearchgate.net
Time-Dependent DFT (TD-DFT)Simulation of electronic absorption and emission spectra, analysis of excited states. rug.nlchemrxiv.orgUnderstanding photochemical reactivity, predicting the nature of electronic transitions (e.g., π-π* or n-π*). chemrxiv.orgnih.gov
Quantum Theory of Atoms in Molecules (QTAIM)Analysis of electron density to characterize chemical bonds and non-covalent interactions.Elucidation of bonding changes during a reaction, identification of hydrogen bonds and other weak interactions.

Molecular Dynamics Simulations for Reactive Systems

While DFT provides a static picture of a reaction, molecular dynamics (MD) simulations offer a dynamic view, allowing researchers to observe the time evolution of a chemical system. nih.gov Reactive MD simulations, which incorporate the possibility of bond formation and breaking, are particularly useful for studying complex reaction mechanisms. nih.govmdpi.com These simulations can reveal the intricate interplay of molecular motions and chemical transformations. chemrxiv.orgchemrxiv.org

For systems like (E) 3,3'-Bis-(1-cyclohexenylidene), reactive MD can be used to explore various phenomena, including dimerization, polymerization, and reactions with other molecules. By simulating the system at different temperatures and pressures, one can study how these conditions affect the reaction pathways and product distributions. These simulations provide a level of detail that is often inaccessible through experimental methods alone. chemrxiv.orgchemrxiv.org

Stereochemical Progression and Mechanistic Control in Cycloaddition Reactions

Cycloaddition reactions are a cornerstone of organic synthesis, allowing for the construction of cyclic molecules with high stereocontrol. The stereochemical outcome of these reactions is often dictated by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules and Frontier Molecular Orbital (FMO) theory. libretexts.orgyoutube.com

In the context of (E) 3,3'-Bis-(1-cyclohexenylidene), which contains two diene systems, cycloaddition reactions can lead to a variety of complex polycyclic structures. The stereochemistry of the products will depend on whether the reaction proceeds through a suprafacial or antarafacial pathway. libretexts.orgyoutube.com Under thermal conditions, [4+2] cycloadditions (Diels-Alder reactions) typically proceed via a suprafacial-suprafacial pathway, leading to specific stereochemical outcomes. youtube.comlibretexts.org However, photochemical [2+2] cycloadditions often follow different stereochemical rules. libretexts.orglibretexts.org The ability to control the stereochemistry of these reactions is of paramount importance for the synthesis of complex target molecules.

Investigations into Dimerization Mechanisms of Cyclohexenylidene Derivatives

The dimerization of cyclohexenylidene derivatives can proceed through various mechanisms, including thermal and photochemical pathways. The specific pathway taken often depends on the substitution pattern of the cyclohexenylidene ring and the reaction conditions. For some derivatives, dimerization can occur through a [2+2] cycloaddition, leading to the formation of a four-membered ring. libretexts.org This type of reaction is often promoted by photochemical excitation. libretexts.orglibretexts.org

In other cases, dimerization may proceed through a more complex, multi-step mechanism. For example, some studies on related systems have proposed mechanisms involving the formation of radical intermediates or zwitterionic species. mdpi.com The study of these dimerization reactions is important for understanding the stability and reactivity of cyclohexenylidene derivatives, as well as for the synthesis of novel dimeric structures with potentially interesting properties.

Electrophilic and Nucleophilic Reaction Pathways in Unsaturated Systems

The carbon-carbon double bonds in (E) 3,3'-Bis-(1-cyclohexenylidene) are regions of high electron density, making them susceptible to attack by electrophiles. researchgate.net Electrophilic addition reactions typically proceed through a two-step mechanism involving the initial formation of a carbocation intermediate, which is then attacked by a nucleophile. researchgate.net The regioselectivity of this addition is often governed by Markovnikov's rule, which states that the electrophile will add to the carbon atom that results in the formation of the more stable carbocation.

Advanced Spectroscopic and Analytical Characterization for Research Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Dynamics

High-resolution NMR spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of (E)-3,3'-Bis-(1-cyclohexenylidene). Both ¹H and ¹³C NMR spectroscopy would provide critical data for confirming the connectivity and stereochemistry of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to reveal distinct signals corresponding to the different types of protons in the molecule. The vinylic protons, directly attached to the double bonds, are expected to resonate in the downfield region, typically between 5.5 and 6.5 ppm, due to the deshielding effect of the π-electron system. The allylic protons, situated on the carbon atoms adjacent to the double bonds, would likely appear in the range of 2.0-2.5 ppm. The remaining methylene (B1212753) protons of the cyclohexenyl rings would give rise to complex multiplets in the upfield region, generally between 1.5 and 2.0 ppm. The integration of these signals would correspond to the number of protons in each unique environment, and the coupling patterns (spin-spin splitting) would provide valuable information about the connectivity of adjacent protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum offers complementary information by detailing the carbon framework. The carbon atoms of the central double bond are expected to have characteristic chemical shifts in the olefinic region of the spectrum, typically between 120 and 140 ppm. The other sp²-hybridized carbons of the cyclohexenyl rings would also resonate in this region. The sp³-hybridized methylene carbons of the rings would appear at higher field, generally in the 20-40 ppm range. The symmetry of the (E)-isomer would result in a reduced number of unique carbon signals compared to what might be expected for an unsymmetrical analogue.

Conformational and Dynamic Insights: Temperature-dependent NMR studies could provide insights into the conformational dynamics of the cyclohexenyl rings. dtic.mil While the (E)-configuration of the central double bond is fixed, the six-membered rings can undergo conformational changes. At lower temperatures, the rate of these conformational interchanges may slow down sufficiently on the NMR timescale to allow for the observation of distinct signals for axial and equatorial protons, providing a deeper understanding of the molecule's dynamic behavior in solution.

| Predicted ¹H NMR Data for (E)-3,3'-Bis-(1-cyclohexenylidene) | | :--- | :--- | | Proton Type | Predicted Chemical Shift (ppm) | | Vinylic Protons | 5.5 - 6.5 | | Allylic Protons | 2.0 - 2.5 | | Methylene Protons | 1.5 - 2.0 |

| Predicted ¹³C NMR Data for (E)-3,3'-Bis-(1-cyclohexenylidene) | | :--- | :--- | | Carbon Type | Predicted Chemical Shift (ppm) | | C=C (central) | 120 - 140 | | C=C (ring) | 120 - 140 | | CH₂ | 20 - 40 |

Advanced Mass Spectrometry Techniques for Mechanistic Studies

Advanced mass spectrometry (MS) techniques are indispensable for determining the molecular weight and elemental composition of (E)-3,3'-Bis-(1-cyclohexenylidene), as well as for probing its fragmentation pathways under ionization.

High-Resolution Mass Spectrometry (HRMS): HRMS would be employed to accurately determine the mass-to-charge ratio (m/z) of the molecular ion. This high-precision measurement allows for the calculation of the elemental formula, confirming the composition as C₁₂H₁₆. rsc.org

Electron Ionization (EI) Mass Spectrometry: In an EI-MS experiment, the molecule is bombarded with high-energy electrons, leading to the formation of a radical cation (M⁺•) and subsequent fragmentation. The fragmentation pattern provides a molecular fingerprint that can be used for identification and structural elucidation. For (E)-3,3'-Bis-(1-cyclohexenylidene), the molecular ion peak at m/z 160 would be expected. The fragmentation is likely to proceed through pathways that lead to the formation of stable carbocations. Common fragmentation patterns for cyclic alkenes involve retro-Diels-Alder reactions and the loss of small neutral molecules like ethene or propene. The fragmentation of the bis-cyclohexenylidene system could involve cleavage at the central double bond or within the cyclohexenyl rings, leading to a series of characteristic fragment ions. cas.cnyoutube.com

Tandem Mass Spectrometry (MS/MS): To gain deeper mechanistic insights into the fragmentation pathways, tandem mass spectrometry (MS/MS) could be utilized. In an MS/MS experiment, a specific fragment ion is selected, isolated, and then subjected to further fragmentation. This allows for the establishment of fragmentation trees and provides a more detailed picture of the gas-phase ion chemistry of the molecule. researchgate.net

| Predicted Mass Spectrometry Data for (E)-3,3'-Bis-(1-cyclohexenylidene) | | :--- | :--- | | Technique | Expected Observation | | High-Resolution Mass Spectrometry (HRMS) | Accurate mass of the molecular ion (C₁₂H₁₆) | | Electron Ionization (EI-MS) | Molecular ion (M⁺•) at m/z 160 | | EI-MS Fragmentation | Characteristic fragments resulting from retro-Diels-Alder reactions and alkyl chain losses |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for investigating the electronic structure of conjugated systems like (E)-3,3'-Bis-(1-cyclohexenylidene). The absorption of UV or visible light by the molecule promotes electrons from lower energy bonding or non-bonding molecular orbitals to higher energy anti-bonding molecular orbitals.

For (E)-3,3'-Bis-(1-cyclohexenylidene), the key feature is the extended π-electron system formed by the two conjugated double bonds. This conjugation significantly lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). As a result, the molecule is expected to absorb UV radiation at a longer wavelength (lower energy) compared to a non-conjugated diene. libretexts.org

The primary electronic transition anticipated for this compound is a π → π* transition. The wavelength of maximum absorbance (λmax) is predicted to be in the near-UV region. For comparison, 1,3-butadiene, a simple conjugated diene, has a λmax of approximately 217 nm. libretexts.org The presence of the two cyclohexenyl rings and the specific (E)-geometry in (E)-3,3'-Bis-(1-cyclohexenylidene) would influence the exact position and intensity of the absorption maximum. The planarity of the conjugated system is a crucial factor; a more planar conformation allows for more effective orbital overlap, leading to a smaller HOMO-LUMO gap and a red shift (shift to longer wavelength) in the λmax. libretexts.org

The molar absorptivity (ε), a measure of how strongly the compound absorbs light at a given wavelength, is expected to be high for the π → π* transition, characteristic of conjugated systems.

| Predicted UV-Vis Spectroscopic Data for (E)-3,3'-Bis-(1-cyclohexenylidene) | | :--- | :--- | | Parameter | Predicted Value/Characteristic | | λmax | In the near-UV region (likely > 220 nm) | | Electronic Transition | Primarily π → π* | | Molar Absorptivity (ε) | High, indicative of a strongly allowed transition |

Theoretical and Computational Studies of E 3,3 Bis 1 Cyclohexenylidene

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like (E)-3,3'-Bis-(1-cyclohexenylidene). scielo.org.mxnih.gov These methods solve approximations of the Schrödinger equation to determine the electron distribution and orbital energies.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.orgacs.org The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. acs.org

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Electronegativity (χ): The tendency to attract electrons (χ = (I+A)/2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I-A)/2). Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. mdpi.com

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = χ² / 2η).

The following table illustrates the kind of data that would be generated from a typical DFT calculation for a conjugated diene system.

DescriptorSymbolFormulaExemplary Value (eV)
HOMO EnergyEHOMO--6.2
LUMO EnergyELUMO--0.8
HOMO-LUMO GapΔEELUMO - EHOMO5.4
Ionization PotentialI-EHOMO6.2
Electron AffinityA-ELUMO0.8
Electronegativityχ(I+A)/23.5
Chemical Hardnessη(I-A)/22.7
Electrophilicity Indexωχ² / 2η2.27

Note: The values in this table are illustrative for a generic conjugated system and are not the result of a specific calculation on (E)-3,3'-Bis-(1-cyclohexenylidene).

Local Reactivity Descriptors: To understand site-selectivity (i.e., which atoms in the molecule are most reactive), local descriptors like the Fukui function are used. The Fukui function, f(r), indicates the change in electron density at a specific point when the total number of electrons in the system changes. scielo.org.mx This allows for the identification of the most probable sites for nucleophilic, electrophilic, and radical attacks.

Conformational Landscape and Isomerization Pathways

Conformations of the Diene System: The central C-C single bond connecting the two cyclohexenylidene rings allows for different rotational isomers. In conjugated dienes, the two most significant conformations are the s-trans and s-cis forms, referring to the arrangement of the double bonds around the single bond. libretexts.org

s-trans: The double bonds are on opposite sides of the single bond. This conformation is generally more stable due to reduced steric hindrance.

s-cis: The double bonds are on the same side of the single bond. This conformation is typically higher in energy but is a necessary intermediate for certain reactions, such as the Diels-Alder reaction. wikipedia.org

For (E)-3,3'-Bis-(1-cyclohexenylidene), the bulky cyclohexene (B86901) rings would likely create significant steric strain in a planar s-cis conformation. Computational modeling can predict the energy difference between these conformers and the energy barrier for their interconversion.

Ring Conformations: Each cyclohexene ring in the molecule adopts a half-chair conformation to relieve ring strain. lookchem.comnih.gov The substituents on the ring can occupy either axial-like or equatorial-like positions. The interconversion between these chair conformations is a dynamic process with a specific energy barrier. lookchem.comlibretexts.org A full conformational analysis would involve mapping the potential energy surface by calculating the energy of the molecule as a function of the dihedral angles of the rotatable bonds and ring puckering coordinates.

Isomerization Pathways: The (E) isomer is defined by the trans configuration across the central double bond. Isomerization to the (Z) isomer, which has been identified and has a reported standard enthalpy of formation of 92.5 kJ/mol, would require breaking the π-component of the central C=C double bond. nist.govnist.gov This process typically requires a significant amount of energy, either from heat or light (photoisomerization), and would proceed through a transition state where the p-orbitals of the double bond are twisted 90° relative to each other.

IsomerStandard Enthalpy of Formation (ΔfH°gas)Reference
(E)-3,3'-Bis-(1-cyclohexenylidene)91.2 kJ/mol nist.gov
(Z)-3,3'-Bis-(1-cyclohexenylidene)92.5 kJ/mol nist.gov

Prediction of Spectroscopic Signatures from First Principles

Ab initio and DFT calculations can predict various spectroscopic properties, which are invaluable for identifying and characterizing the molecule. nih.govnih.gov

NMR Spectroscopy: Theoretical calculations can predict the nuclear magnetic resonance (NMR) chemical shifts (δ) for ¹H and ¹³C atoms. nih.govlibretexts.org The chemical shift of a nucleus is highly sensitive to its local electronic environment. By calculating the magnetic shielding tensors for each atom in the optimized geometry of the molecule, one can predict the NMR spectrum. These predictions are crucial for assigning peaks in an experimental spectrum and confirming the molecule's structure. For (E)-3,3'-Bis-(1-cyclohexenylidene), calculations would show distinct signals for the vinylic, allylic, and other aliphatic protons and carbons.

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule. Computational methods can calculate the frequencies and intensities of these vibrations. nih.govspectroscopyonline.com For (E)-3,3'-Bis-(1-cyclohexenylidene), key predicted vibrational modes would include:

C=C stretching vibrations for the double bonds in the conjugated system (typically in the 1600-1680 cm⁻¹ region). spectroscopyonline.com

=C-H stretching vibrations for the hydrogens attached to the double bonds (typically above 3000 cm⁻¹). spectroscopyonline.com

C-H stretching and bending vibrations for the CH₂ groups in the cyclohexene rings.

UV-Vis Spectroscopy: The electronic transitions between molecular orbitals give rise to absorption in the ultraviolet-visible (UV-Vis) region. Time-dependent DFT (TD-DFT) is a common method used to calculate the energies of electronic excited states and thus predict the wavelength of maximum absorption (λmax). Conjugated systems like this diene are known to have π → π* transitions. youtube.com The extent of conjugation significantly influences the λmax; longer conjugated systems generally absorb at longer wavelengths. chemistry.coach Computational predictions of the UV-Vis spectrum can help rationalize the observed color (or lack thereof) and electronic properties of the molecule. diva-portal.orgrsc.org

Theoretical Models for Conjugation and Delocalization in Diene Systems

The unique properties of (E)-3,3'-Bis-(1-cyclohexenylidene) stem from its conjugated π-electron system. Several theoretical models explain the stability and reactivity that arise from this feature.

(E)-3,3'-Bis-(1-cyclohexenylidene) as a Cross-Conjugated System: This molecule is specifically an example of a cross-conjugated diene. In cross-conjugation, two π-systems are conjugated to a third, but not to each other. Here, the two double bonds within the cyclohexene rings are both conjugated to the central C=C double bond. This arrangement influences the electronic properties differently than in a linear conjugated system. Theoretical models suggest that cross-conjugation can lead to distinct electronic transitions and reactivity patterns compared to linearly conjugated isomers. acs.org The delocalization in cross-conjugated systems can be more complex, affecting how electronic effects are transmitted through the molecule. acs.orgresearchgate.net

Valence Bond (VB) Theory: An alternative, more qualitative model is Valence Bond theory, which uses resonance structures to describe delocalization. For a conjugated diene, one can draw resonance forms that show the movement of π-electrons across the single bond, illustrating its partial double-bond character and the delocalization of charge. utexas.edu While less quantitative than MO theory, the concept of resonance is a powerful and intuitive tool for predicting stability and reactive sites. libretexts.org

Supramolecular Chemistry and Molecular Recognition Applications

Principles of Self-Assembly Driven by (E) 3,3'-Bis-(1-cyclohexenylidene) Motifs

There is currently no scientific literature available that describes the principles of self-assembly driven by (E)-3,3'-Bis-(1-cyclohexenylidene) motifs. The fundamental concepts of self-assembly in supramolecular chemistry involve molecules spontaneously organizing into ordered structures through non-covalent interactions such as hydrogen bonding, π-π stacking, van der Waals forces, and hydrophobic effects. While these principles are well-established for a wide array of molecular components, their specific application to systems incorporating (E)-3,3'-Bis-(1-cyclohexenylidene) has not been investigated or reported.

Host-Guest Complexation and Binding Interactions in Supramolecular Architectures

Similarly, a review of published research yields no studies on host-guest complexation involving (E)-3,3'-Bis-(1-cyclohexenylidene). Host-guest chemistry, a central theme in supramolecular science, focuses on the formation of unique complexes between a larger 'host' molecule and a smaller 'guest' molecule. The specific binding interactions, thermodynamics, and structural features of any such complexes involving (E)-3,3'-Bis-(1-cyclohexenylidene) as either a host or a guest are not documented.

Design of Responsive Supramolecular Architectures and Molecular Switches

The design of responsive supramolecular architectures, often termed molecular switches, relies on the ability of a molecular system to reversibly change its properties in response to external stimuli such as light, pH, temperature, or the presence of specific chemical species. There are no research articles or patents that describe the use of (E)-3,3'-Bis-(1-cyclohexenylidene) in the creation of such dynamic and functional supramolecular systems.

Polymer Science and Functional Materials Derived from E 3,3 Bis 1 Cyclohexenylidene

Polymerization Strategies for Conjugated Bis-Cyclohexenylidene Polymers

There is no available literature describing successful polymerization methods for (E)-3,3'-Bis-(1-cyclohexenylidene).

Incorporation into Organic Semiconductor Architectures

Without evidence of the polymer's synthesis, there are no reports on its integration into organic semiconductor devices.

Synthesis of Conjugated Diene-Based Advanced Polymers

The synthesis of advanced polymers from (E)-3,3'-Bis-(1-cyclohexenylidene) has not been reported in the reviewed scientific literature.

Structure-Property Relationships in Novel Polymeric Materials

As no polymers derived from (E)-3,3'-Bis-(1-cyclohexenylidene) have been documented, no data on their structure-property relationships exist.

Applications in Optical and Electronic Devices

There are no documented applications of (E)-3,3'-Bis-(1-cyclohexenylidene)-based polymers in optical or electronic devices.

Advanced Research Perspectives and Future Directions

Novel Reactivity and Synthetic Transformations

While the role of (E)-3,3'-Bis-(1-cyclohexenylidene) as a diene in cycloaddition reactions is well-documented, future investigations are set to uncover more sophisticated and potent synthetic transformations. A primary focus will be the development of catalytic and asymmetric methodologies to precisely control the stereochemistry of its reaction products. Such control is paramount for its application in the synthesis of pharmaceuticals and advanced materials.

A particularly promising frontier is the late-stage functionalization of the cyclohexenylidene core. This involves the strategic development of selective C-H activation techniques to introduce new functional moieties onto the foundational molecular structure. These approaches would offer more direct and efficient routes to novel derivatives that are challenging to produce through conventional multi-step syntheses.

Furthermore, the creation of innovative catalytic systems for the polymerization of (E)-3,3'-Bis-(1-cyclohexenylidene) and its analogs could pave the way for new classes of conjugated polymers. These materials are anticipated to possess intriguing optoelectronic properties, making them suitable for applications in organic electronics. Research in this domain will likely concentrate on achieving precise control over polymer chain length, tacticity, and the co-polymerization with other functional monomers.

Table 1: Potential Future Synthetic Transformations of (E)-3,3'-Bis-(1-cyclohexenylidene)

Transformation TypePotential Reagents/CatalystsExpected OutcomePotential Applications
Asymmetric Diels-AlderChiral Lewis AcidsEnantiomerically enriched cycloadductsChiral building blocks for synthesis
C-H Activation/FunctionalizationTransition Metal Catalysts (e.g., Pd, Rh, Ir)Derivatized cyclohexenylidene coreNovel functional materials, drug discovery
Catalytic PolymerizationZiegler-Natta or Metallocene CatalystsConjugated polymers with controlled architectureOrganic semiconductors, light-emitting diodes
Photochemical CycloadditionsPhotosensitizers, UV lightNovel cyclic and polycyclic structuresMolecular switches, photoresponsive materials
Ring-Opening Metathesis PolymerizationGrubbs' or Schrock CatalystsFunctionalized polyacetylenesConductive polymers, stimuli-responsive materials

Exploration in Nanoscience and Nanotechnology Applications

The rigid and conjugated framework of (E)-3,3'-Bis-(1-cyclohexenylidene) establishes it as a compelling building block for the bottom-up construction of carbon-based nanomaterials. Its capacity to form well-ordered supramolecular assemblies through non-covalent interactions, such as van der Waals forces and π-π stacking, is a key area of burgeoning interest.

Future research is expected to concentrate on the design and synthesis of molecular precursors derived from the (E)-3,3'-Bis-(1-cyclohexenylidene) scaffold for the fabrication of carbon nanotubes (CNTs) and graphene nanoribbons (GNRs) with precisely defined structures. The distinct geometry of the diene could be harnessed to template the growth of CNTs with specific chiralities or GNRs with controlled widths and edge geometries, thereby enabling the fine-tuning of their electronic properties.

Another promising avenue is the utilization of (E)-3,3'-Bis-(1-cyclohexenylidene) derivatives as active components in molecular electronic devices. By functionalizing the core with suitable anchoring groups, these molecules could be incorporated into single-molecule junctions to investigate charge transport phenomena. The interplay between the conformational flexibility of the cyclohexenyl rings and the rigidity of the diene bridge could be exploited to engineer molecular switches or sensors.

Table 2: Potential Nanotechnology Applications of (E)-3,3'-Bis-(1-cyclohexenylidene) Derivatives

Application AreaRationaleDesired PropertiesPotential Impact
Carbon Nanotube SynthesisStructural template for controlled growthUniform diameter and chiralityEnhanced performance in electronics and composites
Graphene Nanoribbon SynthesisPrecursor for defined width and edge structuresTunable bandgapNext-generation semiconductor materials
Molecular ElectronicsComponent in single-molecule circuitsHigh conductivity, switching capabilityMiniaturization of electronic components
Organic PhotovoltaicsElectron donor or acceptor materialBroad absorption spectrum, high charge mobilityIncreased efficiency of solar cells
Self-Assembled MonolayersFormation of ordered thin films on surfacesControlled surface propertiesFunctional coatings, sensors, and nano-patterning

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

The synergy between synthetic chemistry and the capabilities of artificial intelligence (AI) and machine learning (ML) is heralding a new era in the discovery and optimization of novel molecules and materials. For a compound such as (E)-3,3'-Bis-(1-cyclohexenylidene), these computational tools can significantly accelerate research across several pivotal domains.

A primary application lies in the in silico design of new derivatives possessing bespoke properties. Machine learning models can be trained on existing chemical data to predict the electronic, optical, and reactive properties of hypothetical molecules based on their structures. This facilitates the rapid screening of vast virtual chemical libraries to identify the most promising candidates for synthesis and experimental validation, thereby drastically reducing the time and resources required by traditional trial-and-error methodologies.

Moreover, AI can be leveraged to optimize the synthetic pathways to (E)-3,3'-Bis-(1-cyclohexenylidene) and its derivatives. Retrosynthesis algorithms, driven by machine learning, can propose novel and more efficient synthetic routes, potentially uncovering more sustainable or higher-yielding reaction schemes. These computational tools can also predict reaction outcomes and optimal experimental conditions, providing invaluable assistance in the design of laboratory experiments.

The analysis of complex datasets generated from high-throughput screening or advanced spectroscopic characterization represents another area where machine learning can offer profound insights. Pattern recognition algorithms are capable of identifying intricate structure-property relationships that may not be readily apparent to human researchers, leading to new scientific breakthroughs and a more comprehensive understanding of the fundamental chemical principles at play.

Table 3: AI and Machine Learning in (E)-3,3'-Bis-(1-cyclohexenylidene) Research

AI/ML ApplicationDescriptionExpected Outcome
Property PredictionML models predict properties (e.g., HOMO/LUMO levels, absorption spectra) of new derivatives.Accelerated discovery of molecules with desired characteristics.
Retrosynthesis PlanningAI algorithms propose optimal synthetic routes.More efficient and sustainable synthesis of target compounds.
Reaction OptimizationML models predict reaction yields and identify optimal conditions.Higher yielding and more reliable chemical reactions.
Data AnalysisPattern recognition in large datasets from experiments.Uncovering novel structure-property relationships.
De Novo DesignGenerative models create entirely new molecular structures with desired properties.Innovation of next-generation materials and functional molecules.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.